molecular formula C19H22BrNO4 B2718291 3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide CAS No. 1796970-79-0

3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide

Cat. No.: B2718291
CAS No.: 1796970-79-0
M. Wt: 408.292
InChI Key: MLMKXLXDXYOYBJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide is a synthetic organic compound with the molecular formula C19H22BrNO4 and a molecular weight of 408.3 g/mol . This propanamide derivative is of significant interest in pharmacological research, particularly in the study of ion transport pathways. Compounds based on the propanamide structure have been investigated for their potential to inhibit the Sodium/Hydrogen exchanger (NHE) antiporter . Inhibition of this pathway is a relevant mechanism for researching novel treatments for disorders associated with fluid retention, salt overload, and various conditions of the gastrointestinal tract . The structure features a 2-bromophenyl group and a 3,4-dimethoxyphenyl group attached to an ethanolamine linker, presenting a complex scaffold for structure-activity relationship (SAR) studies. As a propionamide derivative, it belongs to a class of molecules known for their versatility in medicinal chemistry, often serving as key intermediates or target structures in the development of bioactive molecules . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO4/c1-24-17-9-7-14(11-18(17)25-2)16(22)12-21-19(23)10-8-13-5-3-4-6-15(13)20/h3-7,9,11,16,22H,8,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMKXLXDXYOYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide typically involves the following steps:

    Formation of the Hydroxyethyl Chain: This step involves the reaction of 3,4-dimethoxyphenyl with ethylene oxide under basic conditions to form the hydroxyethyl intermediate.

    Amidation: The final step involves the reaction of the hydroxyethyl intermediate with 3-(2-bromophenyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: Pd/C with H2 gas at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide involves its interaction with specific molecular targets. The bromophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyethyl chain can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of propanamide derivatives, which vary in substituents on the phenyl rings and nitrogen atom. Below is a detailed comparison with structurally analogous compounds from the literature:

Structural Analogues with Dimethoxyphenyl Groups

  • 3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)imidazol-4-yl)pyridin-2-yl)propanamide (Compound 11a, ) Key Differences: The 2,4-dimethoxy substitution (vs. 3,4-dimethoxy) reduces electron density at the meta position. Implications: Reduced hydrogen-bonding capacity compared to the target compound but enhanced aromatic interactions. Reported as a CK1δ inhibitor with IC₅₀ values in the nanomolar range .
  • 3-(3,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)imidazol-4-yl)pyridin-2-yl)propanamide (Compound 193, )

    • Key Differences : Shares the 3,4-dimethoxyphenyl group but lacks the 2-bromophenyl and hydroxyethyl substituents. Instead, it features a fluorophenyl-imidazole-pyridine system.
    • Implications : The absence of bromine reduces halogen bonding but improves solubility. This compound demonstrated 57% yield in synthesis and high purity (97% HPLC), suggesting robust synthetic accessibility .

Analogues with Halogenated Aromatic Systems

  • N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide () Key Differences: A chlorophenyl group replaces the bromophenyl, and a benzothiazole ring substitutes the hydroxyethyl-3,4-dimethoxyphenyl unit. Benzothiazole enhances metabolic stability but may limit blood-brain barrier penetration .
  • N-[4-(Hydroxycarbamoyl)phenyl]-3-(3,4-dimethoxyphenyl)propanamide derivatives ()

    • Key Differences : Hydroxycarbamoyl groups replace the hydroxyethylamine, mimicking hydroxamic acid-based HDAC inhibitors.
    • Implications : These compounds exhibit antitumor activity via epigenetic modulation, highlighting the importance of the hydroxy group in chelating metal ions (e.g., zinc in HDACs) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 11a Compound 193 Derivative
Molecular Weight ~450 (estimated) 492.57 492.57 ~500
logP ~3.5 (high Br contribution) 3.8 3.6 2.9–3.2
Hydrogen Bond Donors 2 (OH, NH) 1 (NH) 1 (NH) 3–4 (OH, NH)
Halogen Bonding Strong (Br) Moderate (F) Moderate (F) Absent

Biological Activity

3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A bromophenyl moiety.
  • A hydroxyethyl group attached to a dimethoxyphenyl ring.
  • An amide functional group.

Molecular Formula: C18H20BrN O3
Molecular Weight: 368.26 g/mol

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes associated with various diseases, potentially leading to altered metabolic pathways.
  • Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties against various cancer cell lines. Key findings include:

  • Cytotoxicity: The compound demonstrated cytotoxic effects on human breast cancer cell lines (e.g., MCF-7) with an IC50 value in the micromolar range.
  • Mechanism of Action: Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, suggesting it may trigger cell death through caspase activation.
Cell LineIC50 (μM)Mechanism
MCF-715.63Apoptosis induction
U-93712.45Enzyme inhibition
A54910.34Receptor modulation

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to fully elucidate this aspect.

Case Studies

  • Study on Breast Cancer Cells:
    • Researchers evaluated the effects of the compound on MCF-7 cells and found a dose-dependent increase in apoptosis markers, such as caspase-3 cleavage.
  • In Vivo Studies:
    • Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These studies support its potential as a therapeutic agent in oncology.

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR): Modifications to the bromophenyl or dimethoxyphenyl groups can significantly affect biological potency, emphasizing the importance of specific structural features in enhancing activity.
  • Combination Therapies: The compound has been studied in combination with other chemotherapeutics, showing synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling 3-(2-bromophenyl)propanoic acid with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine. Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dichloromethane or DMF is common . Temperature control (0–25°C) and solvent polarity significantly affect reaction efficiency. For example, polar aprotic solvents like DMF enhance nucleophilicity of the amine, while lower temperatures minimize side reactions like epimerization . Purification via silica gel chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product in >70% yield.

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra for diagnostic signals:
  • Aromatic protons (6.5–8.0 ppm for bromophenyl and dimethoxyphenyl groups).
  • Hydroxyethyl protons (δ ~4.5 ppm for –CH2_2–OH).
  • Amide proton (δ ~6.8–7.2 ppm, broad singlet) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for purity assessment. Monitor [M+H]+^+ or [M+Na]+^+ ions for molecular weight confirmation .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential inhalation risks .
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the amide bond or oxidation of the hydroxyethyl group .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound?

  • Methodological Answer :

  • Reagent Stoichiometry : Use a 1.2–1.5 molar excess of the amine to drive amide bond formation to completion .
  • Catalysis : Explore microwave-assisted synthesis to reduce reaction time and improve homogeneity .
  • Workup : Employ liquid-liquid extraction with ethyl acetate and brine to remove unreacted reagents. Monitor pH during aqueous washes (pH 4–5) to prevent protonation of the amine .

Q. What analytical discrepancies might arise in structural validation, and how can they be resolved?

  • Methodological Answer :

  • Crystallographic vs. NMR Data : If single-crystal X-ray diffraction (SC-XRD) reveals a different conformation than NMR (e.g., rotational isomerism), perform variable-temperature NMR to assess dynamic behavior .
  • Mass Spec Fragmentation : Unexpected fragments (e.g., loss of Br^-) may indicate decomposition. Confirm stability via TGA/DSC to rule out thermal degradation during analysis .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Structural Modifications :
  • Replace the 2-bromophenyl group with chloro or methoxy substituents to study electronic effects.
  • Vary the dimethoxyphenyl moiety to assess steric impacts on target binding .
  • Assays : Use in vitro binding assays (e.g., radioligand displacement for receptor targets) with [3H^3H]-labeled analogs to quantify affinity .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

  • Methodological Answer :

  • Solvent Systems : Test solubility in DMSO, ethanol, and buffered aqueous solutions (PBS, pH 7.4). Note that DMSO may artificially inflate solubility due to its high polarity .
  • Quantification : Use UV-Vis spectroscopy at λmax (~280 nm for aromatic systems) to measure concentration in saturated solutions. Compare results with computational predictions (e.g., LogP via ChemDraw) .

Experimental Design Considerations

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Modify the hydroxyethyl group to a phosphate ester for enhanced aqueous solubility and slow release in vivo .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in animal models to assess metabolic pathways .

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